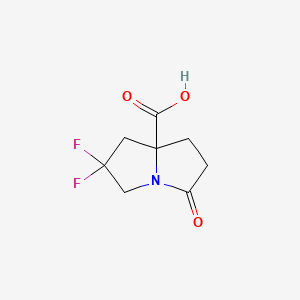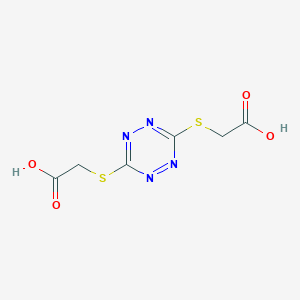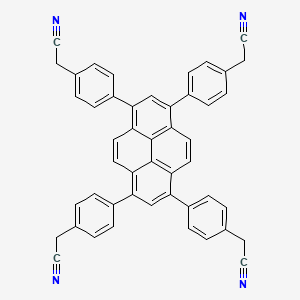
2,2',2'',2'''-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile
Descripción general
Descripción
2,2',2'',2'''-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile is a useful research compound. Its molecular formula is C48H30N4 and its molecular weight is 662.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2',2'',2'''-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',2'',2'''-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymerization and Polymer-Based Sensitizers :
- Photoiniferter for Polymerization: This compound has been used as a novel photoiniferter in the polymerization of styrene, facilitating the formation of star-shaped polystyrene with high molecular weight (Kwon et al., 2003).
- Polymer-Supported Cyanoaromatics: Polymers with cyanoaromatic functions in the side chain, similar in structure to the compound , act as effective and recoverable sensitizers for photoinduced electron-transfer mediated organic photoreactions (Mizuno et al., 1993).
Electron Donor Properties and Conductivity :
- Electron Donor Strength: Derivatives of pyrene have been identified as stronger electron donors than conventional donor molecules, which could imply similar properties for the compound (Saito et al., 2001).
- Conductivity: Anodic coupling of pyrene in acetonitrile results in conducting materials, indicating potential applications in electronics and materials science (Zotti & Schiavon, 1992).
Optoelectronic Applications :
- Photovoltaic Devices: Tetraphenylethene derivatives have been incorporated as n-type semiconductor components in bulk heterojunction (BHJ) photovoltaic devices, showing promising power conversion efficiencies (Rananaware et al., 2017).
- Fluorescence Sensing: Tetraphenylethene-based nanosensors have been developed for the detection of various biological and chemical agents, showcasing the potential of similar pyrene derivatives in sensing applications (Li et al., 2018).
Liquid Crystalline and Fluorescent Properties :
- Liquid-Crystalline Fluorescent Columns: Tetraphenylpyrene derivatives have been identified as potential discotic cores for liquid-crystalline fluorescent columns due to their high fluorescence quantum yield in solution and ease of substitution by flexible side chains (de Halleux et al., 2004).
- Photophysical Behavior: The photophysical properties of tetrasubstituted pyrene derivatives have been studied, highlighting the impact of different substituents on the photophysical behavior of these compounds (Zych & Slodek, 2022).
Propiedades
IUPAC Name |
2-[4-[3,6,8-tris[4-(cyanomethyl)phenyl]pyren-1-yl]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N4/c49-25-21-31-1-9-35(10-2-31)43-29-44(36-11-3-32(4-12-36)22-26-50)40-19-20-42-46(38-15-7-34(8-16-38)24-28-52)30-45(37-13-5-33(6-14-37)23-27-51)41-18-17-39(43)47(40)48(41)42/h1-20,29-30H,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPFIQPUISHGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N)C8=CC=C(C=C8)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',2'',2'''-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






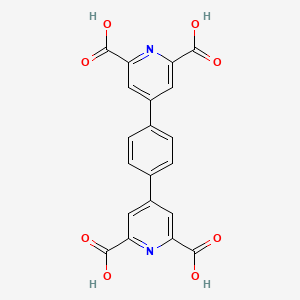
![N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B8196244.png)

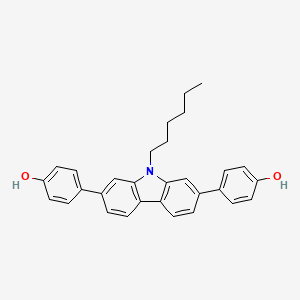

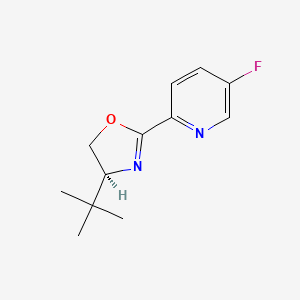
![4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde](/img/structure/B8196286.png)
